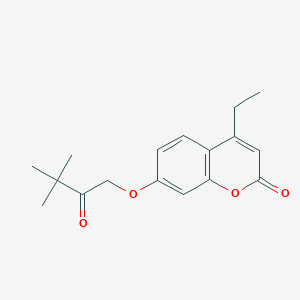
7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one is a synthetic compound with potential applications in scientific research. This compound is also known as DMOBEC, and it belongs to the class of coumarin derivatives. DMOBEC has been synthesized using various methods, and it has been found to exhibit interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DMOBEC is not fully understood. However, it has been proposed that DMOBEC exerts its effects through the inhibition of various enzymes, including acetylcholinesterase, cyclooxygenase-2, and lipoxygenase. DMOBEC has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
DMOBEC has been found to exhibit interesting biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and antioxidant activities. DMOBEC has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. In addition, DMOBEC has been reported to inhibit the growth of cancer cells, including breast cancer cells, lung cancer cells, and colon cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DMOBEC has several advantages for lab experiments. It is relatively easy to synthesize, and it has been reported to exhibit interesting biochemical and physiological effects. However, DMOBEC also has some limitations for lab experiments. It has not been extensively studied, and its mechanism of action is not fully understood. In addition, DMOBEC may exhibit different effects depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of DMOBEC. First, further studies are needed to elucidate the mechanism of action of DMOBEC. Second, studies are needed to investigate the effects of DMOBEC in vivo, using animal models. Third, studies are needed to investigate the potential use of DMOBEC as a therapeutic agent for cancer and Alzheimer's disease. Fourth, studies are needed to investigate the toxicity and pharmacokinetics of DMOBEC. Finally, studies are needed to investigate the potential use of DMOBEC as a probe for enzyme assays and bioimaging.
Synthesemethoden
DMOBEC has been synthesized using various methods, including the Knoevenagel condensation reaction and the one-pot multi-component reaction. The Knoevenagel condensation reaction involves the reaction between 7-hydroxy-4-ethylcoumarin and 3,3-dimethylacrylic acid in the presence of a base catalyst. The one-pot multi-component reaction involves the reaction between 7-hydroxy-4-ethylcoumarin, 3,3-dimethylacrylic acid, and ethyl acetoacetate in the presence of a base catalyst. Both methods have been reported to yield DMOBEC in good yields.
Wissenschaftliche Forschungsanwendungen
DMOBEC has been found to exhibit interesting scientific research applications. It has been reported to inhibit the growth of cancer cells, including breast cancer cells, lung cancer cells, and colon cancer cells. DMOBEC has also been found to exhibit anti-inflammatory and antioxidant activities. In addition, DMOBEC has been reported to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)-4-ethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-5-11-8-16(19)21-14-9-12(6-7-13(11)14)20-10-15(18)17(2,3)4/h6-9H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEZDOWWMKZAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


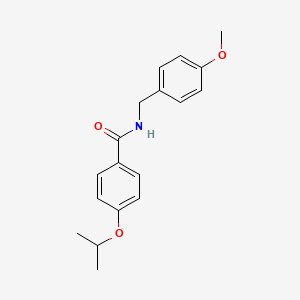

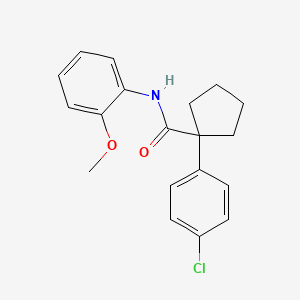

![N-(4-methoxyphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5780209.png)
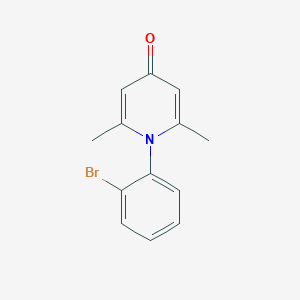


![3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5780242.png)
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5780250.png)
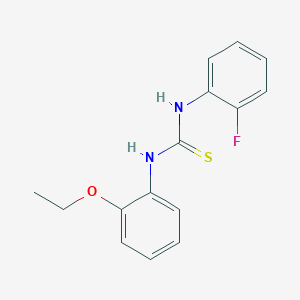
![1-(3-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)acetyl]piperazine](/img/structure/B5780258.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5780265.png)